N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(15-10-19-20-6-3-7-22-17(15)20)18-9-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,10,14H,3,6-9,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWKIDTAHRLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its anticancer and immunomodulatory properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034319-78-1 |
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 313.35 g/mol |
Synthesis
The synthesis of this compound involves the reaction of isochroman derivatives with pyrazolo[5,1-b][1,3]oxazine intermediates. The reaction conditions typically include the use of specific catalysts and solvents to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anticancer properties. In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that these compounds can inhibit cell proliferation and induce apoptosis.
For instance:
- Cytotoxicity Testing : Compounds were evaluated for cytotoxic effects on A549 lung cancer cells. Results indicated a concentration-dependent inhibition of cell viability with notable IC50 values.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| SCM5 | 25 | A549 |
| SCM9 | 30 | A549 |
Immunomodulatory Effects
The immunomodulatory activity of N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has also been investigated. The compound demonstrated the ability to modulate lymphocyte proliferation in vitro.
In studies assessing lymphocyte response to mitogens:
- Lymphocyte Proliferation : The compounds showed varying degrees of suppressive activity on PHA-induced proliferation of human peripheral blood mononuclear cells (PBMCs).
| Compound | Suppression (%) at 50 µM |
|---|---|
| SCM5 | 69.8 |
| SCM9 | 60.7 |
The mechanism by which N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exerts its biological effects is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
- Caspase Activation : Induction of apoptosis through caspase cascade activation has been observed in related pyrazolo compounds.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives in treating various cancers and modulating immune responses:
- Case Study on MCF-7 Cells : Treatment with pyrazolo derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.
- Immunosuppressive Activity : In a clinical context involving autoimmune disorders, compounds similar to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine were administered to patients showing reduced lymphocyte counts and improved clinical outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrazolo[5,1-b][1,3]oxazine scaffold serves as a versatile pharmacophore. Key structural differences among analogs lie in the substituents attached to the carboxamide or sulfonamide groups, which influence solubility, target affinity, and safety profiles.
Table 1: Structural Comparison of Pyrazolo-Oxazine Derivatives
| Compound Name | Substituent (R-group) | Molecular Formula | Molecular Weight | Key Functional Modifications |
|---|---|---|---|---|
| N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | Isochroman-3-ylmethyl | C₁₇H₁₉N₃O₃ | 313.35 | Lipophilic isochroman group |
| N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM) | 4-Fluorobenzyl | C₁₄H₁₄FN₃O₂ | 283.28 | Fluorinated aromatic substituent |
| N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | Phenethyl | C₁₅H₁₇N₃O₂ | 271.31 | Simple aromatic extension |
| GDC-2394 (sulfonamide derivative) | Sulfonamide-linked indacenyl group | C₂₄H₂₇N₅O₄S | 489.57 | Sulfonamide with basic amine for solubility |
Pharmacological Activity and Target Affinity
- GDC-2394 : A sulfonamide derivative optimized for NLRP3 inhibition. Its introduction of a basic amine improved solubility, addressing precipitation-related renal toxicity observed in earlier analogs. It exhibits an IC₅₀ of 0.6 nM for NLRP3 inhibition and >100-fold selectivity over other inflammasomes .
- Isochroman-3-ylmethyl derivative : The isochroman group introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration but could reduce aqueous solubility compared to smaller substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
